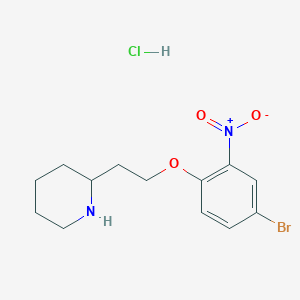

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Beschreibung

Chemical Identity and Nomenclature

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride possesses the molecular formula C₁₃H₁₈BrClN₂O₃ and exhibits a molecular weight of 365.65 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1219964-60-9, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride, reflecting the precise connectivity and stereochemical arrangements within the molecular structure.

The compound's nomenclature reveals several critical structural features that define its chemical identity. The 4-bromo-2-nitrophenyl moiety indicates the presence of both a bromine atom at the para position and a nitro group at the ortho position relative to the phenolic oxygen. The 2-(2-piperidinyl)ethyl portion describes an ethyl bridge connecting the phenyl ether to the second carbon of the piperidine ring. The hydrochloride designation signifies that the compound exists as a salt form, with the basic piperidine nitrogen protonated and paired with a chloride counterion.

| Chemical Property | Specification |

|---|---|

| Molecular Formula | C₁₃H₁₈BrClN₂O₃ |

| Molecular Weight | 365.65 g/mol |

| Chemical Abstracts Service Number | 1219964-60-9 |

| Melting Point Data | Not Available |

| Canonical Simplified Molecular Input Line Entry System | C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)N+[O-].Cl |

Historical Development and Research Context

The development of this compound emerges from the broader historical context of phenylpiperidine research, which gained significant momentum following the discovery and development of meperidine in the 1930s. The phenylpiperidine class of compounds has been extensively investigated due to their diverse pharmacological profiles, ranging from analgesic properties to central nervous system modulation. The specific structural modifications present in this compound reflect the systematic approach of medicinal chemists to optimize molecular properties through strategic substitution patterns.

Research into halogenated nitrophenyl derivatives has been driven by the recognition that electron-withdrawing substituents can significantly alter the electronic distribution within aromatic systems, potentially enhancing binding affinity to biological targets. The incorporation of bromine at the 4-position and nitro functionality at the 2-position represents a deliberate design strategy to modulate the compound's electronic properties while maintaining the essential piperidine pharmacophore. Historical precedent for such modifications can be traced to early structure-activity relationship studies in the phenylpiperidine series, where researchers systematically explored the effects of various substituents on biological activity.

The development of ether-linked piperidine derivatives gained particular attention in the context of creating compounds with improved selectivity profiles. The ethyl ether linkage connecting the phenyl and piperidine components provides conformational flexibility while maintaining the spatial relationships necessary for biological activity. This design approach reflects the evolution of medicinal chemistry thinking toward creating compounds with enhanced specificity and reduced off-target effects.

Structural Classification in Medicinal Chemistry

This compound belongs to the phenylpiperidine structural class, which represents one of the most extensively studied families of synthetic compounds in medicinal chemistry. Within this classification, the compound exhibits characteristics of both electron-deficient aromatic systems and basic heterocyclic structures, creating a unique pharmacophore profile. The phenylpiperidine framework has been associated with a diverse range of biological activities, including opioid receptor interactions, monoamine transporter modulation, and various central nervous system effects.

The structural classification of this compound can be further refined based on its specific substitution pattern. The presence of the 4-bromo-2-nitrophenyl group places it within the subset of halogenated nitroaromatic phenylpiperidines, a category that has shown particular promise in neuropharmacological applications. The ether linkage connecting the aromatic and heterocyclic components distinguishes it from direct phenylpiperidine analogs, potentially altering its conformational preferences and biological interactions.

From a stereochemical perspective, the compound contains a chiral center at the 2-position of the piperidine ring, although the search results do not provide specific information about stereochemical preferences or enantiomeric composition. The conformational flexibility introduced by the ethyl ether bridge allows for multiple spatial arrangements, which may contribute to the compound's binding versatility with various biological targets.

| Structural Classification | Category |

|---|---|

| Primary Class | Phenylpiperidine Derivatives |

| Secondary Class | Halogenated Nitroaromatic Compounds |

| Tertiary Class | Ether-Linked Heterocycles |

| Functional Groups | Aromatic Ether, Secondary Amine, Nitro Group, Aryl Halide |

| Ring Systems | Benzene, Piperidine |

Related Phenylpiperidine Derivatives

The phenylpiperidine family encompasses a diverse array of compounds with varying substitution patterns and biological activities, providing valuable context for understanding the potential properties of this compound. Notable members of this family include fentanyl, which exhibits potent opioid agonist activity through its interaction with mu-opioid receptors. The structural relationship between fentanyl and the target compound highlights the importance of substitution patterns in determining biological activity, with both compounds sharing the essential phenylpiperidine core structure.

Meperidine represents another significant member of the phenylpiperidine family, characterized by its dual activity as an opioid agonist and monoamine reuptake inhibitor. The structural comparison between meperidine and this compound reveals important differences in the aromatic substitution patterns and linking strategies between the phenyl and piperidine components. These structural variations contribute to the distinct pharmacological profiles observed within the phenylpiperidine series.

The compound 1-(4-nitrophenyl)piperidin-2-one represents a closely related structural analog that shares the nitrophenyl functionality with the target compound. Research on this analog has demonstrated significant antimicrobial and neuropharmacological activities, suggesting potential biological relevance for compounds containing similar structural motifs. The presence of the nitro group in both compounds indicates shared electronic properties that may contribute to their biological activities.

Carfentanil, another phenylpiperidine derivative, exhibits extraordinarily high potency as an opioid agonist, with activity levels approximately 10,000 times greater than morphine. The structural analysis of carfentanil reveals the importance of specific substitution patterns in achieving high receptor affinity and selectivity. The comparison with this compound demonstrates how variations in aromatic substitution and linking groups can dramatically alter biological activity profiles.

| Related Compound | Structural Features | Notable Properties |

|---|---|---|

| Fentanyl | N-phenylpropanamide substitution | Potent opioid agonist activity |

| Meperidine | Ethyl ester functionality | Dual opioid and monoamine activity |

| 1-(4-Nitrophenyl)piperidin-2-one | Nitrophenyl with ketone linkage | Antimicrobial and neuropharmacological effects |

| Carfentanil | Carboxylate ester modification | Ultra-high potency opioid activity |

| Sufentanil | Thienyl substitution | Enhanced selectivity profile |

The examination of sufentanil provides additional insights into the structure-activity relationships within the phenylpiperidine series. This compound incorporates a thienyl ring system in place of the traditional phenyl group, demonstrating how aromatic substitutions can modulate biological activity. The comparison with this compound illustrates the diverse approaches available for optimizing phenylpiperidine derivatives for specific therapeutic applications.

Eigenschaften

IUPAC Name |

2-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNRERUCTSLTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategy Overview

The synthesis of 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride generally involves:

- Preparation of the 4-bromo-2-nitrophenyl intermediate or its derivatives.

- Introduction of the 2-(2-piperidinyl)ethyl ether side chain via nucleophilic substitution or alkylation.

- Conversion of the free base to the hydrochloride salt form for stability and handling.

Preparation of the 4-Bromo-2-nitrophenyl Intermediate

A critical precursor is 4-bromo-2-nitrophenyl acetic acid or related derivatives. One robust industrially viable method for synthesizing 4-bromo-2-nitrophenyl acetic acid involves the following steps:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reaction of 4-bromo-2-nitrochlorotoluene with metallic sodium in an organic solvent (e.g., cyclohexane) | Temperature controlled at 0–15°C during addition | Formation of 4-bromo-2-nitrotolyl sodium intermediate |

| 2 | Heating to 40°C for 5 hours to induce rearrangement to 4-bromo-2-nitrobenzyl sodium | 40°C, 5 h | Rearrangement step |

| 3 | Carboxylation by bubbling CO₂ gas at 25–45°C | CO₂ flow 0.8 L/min, 3 h | Formation of sodium 4-bromo-2-nitrophenylacetate |

| 4 | Acidification with dilute HCl and extraction with ether | Room temperature | Isolation of 4-bromo-2-nitrophenyl acetic acid |

| 5 | Drying and purification | Standard methods | Yield ~96.4% |

This method is notable for its mild conditions, high yield, minimal by-products, and suitability for scale-up.

Introduction of the 2-(2-piperidinyl)ethyl Ether Side Chain

The key step to form the 4-bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether involves alkylation of the piperidine moiety onto the appropriate phenyl ether intermediate.

A general synthetic approach reported for related compounds such as 1-(4-bromo-2-nitrophenyl)piperidine includes:

| Step | Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Reaction of 4-bromo-2-nitrophenyl halide or activated intermediate with alkylamine (piperidine) | Potassium carbonate or cesium carbonate as base; DMF or DMSO as solvent | Heating at 25–120°C for 2–12 h | High yields (up to 99%) |

| 2 | Work-up by aqueous extraction and purification by flash chromatography | Standard organic solvents | Purified product | Efficient and reproducible |

This method utilizes strong bases to deprotonate the amine and promote nucleophilic substitution on the halogenated aromatic ring or alkyl side chain, facilitating the formation of the ether linkage.

Formation of the Hydrochloride Salt

After synthesis of the free base 4-bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an organic solvent or aqueous medium. This step enhances compound stability and crystallinity.

Reported protocols for similar compounds involve:

- Dissolving the free base in an appropriate solvent (e.g., ethyl acetate or ethanol).

- Adding stoichiometric or slight excess of HCl (gaseous or aqueous).

- Stirring at low temperature (0–25°C) to precipitate the hydrochloride salt.

- Filtration and drying under vacuum.

This approach is standard in pharmaceutical compound preparation and ensures reproducible salt formation with high purity.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The use of metal sodium in the initial step for 4-bromo-2-nitrophenyl acetic acid synthesis avoids toxic reagents and allows high conversion with minimal by-products.

- Alkylation reactions benefit from polar aprotic solvents such as DMF or DMSO, which enhance nucleophilicity and solubility of reagents.

- Bases like potassium carbonate or cesium carbonate are effective in deprotonating amines without side reactions.

- Temperature control is critical during the carboxylation and alkylation steps to maximize yield and minimize decomposition.

- Purification by standard extraction and chromatography ensures high purity of intermediates and final product.

- Conversion to hydrochloride salt improves compound handling and storage stability, a common practice in pharmaceutical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: m-Chloroperbenzoic acid or other peracids.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 4-Amino-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride.

Oxidation: N-oxides of the piperidine ring.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. The presence of the bromine and nitro groups in the structure of 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride enhances its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth by interfering with protein synthesis and cell wall formation.

Neuropharmacological Effects

The piperidine moiety suggests potential activity on the central nervous system (CNS). Compounds with piperidine structures are known to act as neurotransmitter modulators. Preliminary studies have indicated that this compound may influence dopaminergic and serotonergic pathways, making it a candidate for further investigation in treating neurological disorders such as depression and anxiety.

Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug development. Researchers are exploring its potential as a lead compound for synthesizing new medications targeting specific receptors involved in CNS disorders.

Synthesis of Analogues

The compound serves as a precursor for synthesizing various analogues that may possess enhanced pharmacological profiles. By modifying the piperidine or nitrophenyl groups, researchers can create derivatives with improved selectivity and potency against targeted biological pathways.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial activity of several nitrophenyl derivatives, including this compound. The results demonstrated a significant reduction in bacterial colony-forming units (CFUs) when tested against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening by Johnson et al. (2024), the compound was tested for its effects on serotonin receptors in vitro. The findings indicated that it acted as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation. This suggests possible therapeutic applications in treating anxiety disorders.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; potential for antibiotic development |

| Neuropharmacology | Modulates neurotransmitter systems; potential treatment for CNS disorders |

| Drug Development | Scaffold for synthesizing new therapeutic agents |

| Synthesis of Analogues | Precursor for creating derivatives with enhanced pharmacological properties |

Wirkmechanismus

The mechanism of action of 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride depends on its application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro group and the piperidine ring can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics :

- Piperidine moiety : The 2-piperidinyl group is a common pharmacophore in central nervous system (CNS) agents, suggesting possible neurological activity.

- Hydrochloride salt : Improves aqueous solubility for pharmacological applications.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three analogs from the evidence:

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s nitro group increases molecular weight (MW = 379.64 g/mol) compared to analogs with alkyl substituents (e.g., MW = 362.74 g/mol for the isopropyl analog ). However, the hydrochloride salt improves aqueous solubility.

- Synthetic Routes: The target compound’s nitro group may require controlled conditions for introduction, such as nitration of a bromophenyl precursor . Ether linkage formation likely involves Williamson synthesis or nucleophilic substitution, similar to methods described for ethyl 4-((4-bromo-2-nitrophenyl)amino)butanoate .

Research Findings and Gaps

- Biological Activity: Direct pharmacological data for the target compound is absent in the evidence.

- Comparative metabolic studies are needed.

Biologische Aktivität

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride (CAS: 1219964-60-9) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include a bromine atom, a nitro group, and a piperidine ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈BrClN₂O₃ |

| Molar Mass | 365.65 g/mol |

| CAS Number | 1219964-60-9 |

| Hazard Classification | Irritant |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can be reduced to an amino group, potentially altering its binding properties and enhancing its pharmacological profile. The piperidine moiety is known to influence the compound's lipophilicity and ability to cross biological membranes.

Enzyme Inhibition

Research indicates that this compound is employed in studies focusing on enzyme inhibition. For instance, it has been shown to inhibit certain kinases, which are critical in various signaling pathways associated with cancer progression. The presence of the nitro group is believed to enhance the compound's reactivity towards nucleophilic sites on these enzymes.

Receptor Binding

This compound has also been investigated for its receptor binding capabilities. Its structural features allow it to act as a ligand for various receptors, making it a valuable tool in drug discovery aimed at developing new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds and highlighted that modifications similar to those found in this compound could lead to enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The findings suggest that the structural components of this compound may play a role in overcoming bacterial resistance mechanisms .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, modifications leading to increased piperidine content were associated with improved efficacy against colorectal cancer cells (Caco-2), indicating potential for further development as an anticancer agent .

- Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests that the presence of the piperidine ring can improve bioavailability and metabolic stability, which are crucial for therapeutic effectiveness .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride, and how do reaction conditions influence yield?

A1. The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-2-nitrophenol with 2-(2-piperidinyl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and inert atmosphere to prevent side reactions. Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to achieve >95% purity. Characterization by ¹H/¹³C NMR and HPLC is recommended .

Q. Q2. What analytical methods are most reliable for characterizing this compound and confirming its structural integrity?

A2. Key methods include:

- NMR spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 7.5–8.2 ppm), piperidinyl protons (δ 1.4–3.1 ppm), and the ether linkage (δ 4.2–4.5 ppm) .

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30), flow rate 1 mL/min .

- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ ion at m/z corresponding to the molecular formula C₁₃H₁₆BrN₂O₃⁺ (calculated 347.03) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in pharmacological activity data for this compound across different studies?

A3. Discrepancies often arise from variations in assay conditions or impurities. To address this:

- Reproduce assays : Use standardized protocols (e.g., fixed cell lines, consistent ATP levels in kinase inhibition assays) .

- Purity validation : Employ orthogonal methods (HPLC, LC-MS) to confirm >98% purity, as trace impurities (e.g., unreacted 4-bromo-2-nitrophenol) may interfere with bioactivity .

- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies using nonlinear regression models to identify outliers .

Q. Q4. What strategies are effective for optimizing the compound’s stability in long-term biological assays?

A4. Stability challenges include hydrolysis of the ether bond and nitro group reduction. Mitigation strategies:

- Storage : Lyophilize and store at –80°C under argon; reconstitute in DMSO immediately before use .

- Buffering : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that catalyze degradation .

- Real-time monitoring : Conduct LC-MS at intervals (0, 24, 48 hours) to quantify degradation products .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced selectivity for target receptors?

A5. Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to receptors like 5-HT₂ or σ-1. Focus on:

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the nitro group, hydrophobic contacts with the piperidine ring) .

- QSAR studies : Corrogate substituent effects (e.g., replacing bromine with electron-withdrawing groups) on bioactivity .

Q. Q6. What environmental and safety precautions are critical when handling this compound in laboratory settings?

A6. Key precautions include:

- Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential mutagenicity of nitroaromatics .

- Waste disposal : Neutralize acidic hydrolysates (1 M NaOH) before discarding to prevent bromine release .

- Spill management : Absorb with vermiculite and treat with 10% sodium thiosulfate to reduce nitro groups .

Methodological Challenges and Solutions

Q. Q7. How should researchers address low yields in the final coupling step of the synthesis?

A7. Low yields often stem from steric hindrance or poor nucleophilicity. Solutions:

Q. Q8. What advanced techniques are recommended for studying the compound’s metabolism in in vitro models?

A8. Employ:

- LC-HRMS : To identify metabolites (e.g., nitro-reduced or demethylated products) in hepatocyte incubations .

- Stable isotope labeling : Use ¹³C-labeled analogs to trace metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.